Mca/Dap(Dnp) FRET Substrate Sensitivity
The fluorogenic peptide Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, synthesized using Fmoc-Dap(Dnp)-OH, produces a 190-fold increase in fluorescence intensity upon cleavage at the Gly-Leu bond by punctuated metalloproteinase (PUMP, EC 3.4.24.23) with excitation at 328 nm and emission at 393 nm [1]. In head-to-head human MMP assays, this Mca/Dap(Dnp) substrate is approximately 50 to 100 times more sensitive than the generic substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂, which relies on N-terminal Dnp quenching of intrinsic tryptophan fluorescence without a FRET pair [1]. Specificity constants (kcat/Km) for both substrates were reported with PUMP, collagenase, stromelysin, and 72 kDa gelatinase, confirming the Dap(Dnp)-based substrate's superior performance across multiple MMP family members [1].
| Evidence Dimension | Fluorogenic substrate sensitivity (fold-increase in fluorescence; relative assay sensitivity) |
|---|---|
| Target Compound Data | Mca-PLGL-Dap(Dnp)-AR-NH₂: 190-fold fluorescence increase (λₑₓ/λₑₘ = 328/393 nm); 50–100× more sensitive than comparator |
| Comparator Or Baseline | Dnp-PLGLWAr-NH₂: baseline sensitivity (Trp fluorescence quenching; no FRET fluorophore-quencher pair) |
| Quantified Difference | 190-fold fluorescence increase upon cleavage; 50–100× greater sensitivity in human MMP assays |
| Conditions | Human MMP assays (PUMP, collagenase, stromelysin, 72 kDa gelatinase); continuous fluorogenic assay format; pH and temperature as per Knight et al. 1992 |
Why This Matters
This benchmark performance establishes the Mca/Dap(Dnp) FRET architecture as the reference standard for MMP activity measurement, directly justifying procurement of Fmoc-Dap(Dnp)-OH as the essential building block for synthesizing validated, publication-grade MMP FRET substrates.
- [1] Knight CG, Willenbrock F, Murphy G. A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases. FEBS Lett. 1992;296(3):263-266. doi:10.1016/0014-5793(92)80300-6 View Source
